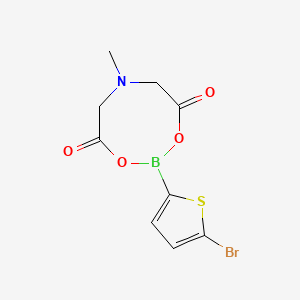
Sodium 4-hydroxybutyrate-D6
Overview
Description
Gamma-hydroxybutyrate-d6 (sodium salt) is a deuterated form of gamma-hydroxybutyrate, a central nervous system depressant. It is often used as an internal standard in analytical chemistry, particularly in mass spectrometry, due to its stability and distinct mass difference from the non-deuterated form .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gamma-hydroxybutyrate-d6 (sodium salt) can be synthesized by the deuteration of gamma-hydroxybutyrate. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents such as deuterated water (D2O) or deuterated acids. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of gamma-hydroxybutyrate-d6 (sodium salt) involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Gamma-hydroxybutyrate-d6 (sodium salt) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form gamma-butyrolactone-d6.
Reduction: It can be reduced to form 1,4-butanediol-d6.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out in an acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in an inert atmosphere.
Substitution: Nucleophiles such as halides or amines are used, with the reaction conditions varying depending on the desired product.
Major Products Formed
Oxidation: Gamma-butyrolactone-d6.
Reduction: 1,4-butanediol-d6.
Substitution: Various gamma-hydroxybutyrate derivatives.
Scientific Research Applications
Gamma-hydroxybutyrate-d6 (sodium salt) is widely used in scientific research, including:
Chemistry: As an internal standard in mass spectrometry for the quantification of gamma-hydroxybutyrate in biological samples.
Biology: In studies of metabolic pathways involving gamma-hydroxybutyrate.
Medicine: In pharmacokinetic studies to understand the metabolism and excretion of gamma-hydroxybutyrate.
Industry: In the quality control of pharmaceuticals containing gamma-hydroxybutyrate .
Mechanism of Action
Gamma-hydroxybutyrate-d6 (sodium salt) exerts its effects by acting on the central nervous system. It binds to gamma-hydroxybutyrate receptors and gamma-aminobutyric acid B receptors, leading to sedative and anesthetic effects. The deuterated form is used primarily for analytical purposes and does not differ significantly in its mechanism of action from the non-deuterated form .
Comparison with Similar Compounds
Gamma-hydroxybutyrate-d6 (sodium salt) is unique due to its deuterium atoms, which provide a distinct mass difference useful in analytical applications. Similar compounds include:
Gamma-hydroxybutyrate (sodium salt): The non-deuterated form, used for similar purposes but without the mass difference.
Gamma-butyrolactone-d6: An oxidized form of gamma-hydroxybutyrate-d6.
1,4-Butanediol-d6: A reduced form of gamma-hydroxybutyrate-d6
These compounds share similar chemical properties but differ in their specific applications and analytical uses.
Properties
IUPAC Name |
sodium;2,2,3,3,4,4-hexadeuterio-4-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3.Na/c5-3-1-2-4(6)7;/h5H,1-3H2,(H,6,7);/q;+1/p-1/i1D2,2D2,3D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGBKMMCQDZQOZ-LRDWTYOMSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])CO.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)[O-])C([2H])([2H])C([2H])([2H])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678706 | |
| Record name | Sodium 4-hydroxy(~2~H_6_)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362049-53-4 | |
| Record name | Sodium 4-hydroxy(~2~H_6_)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


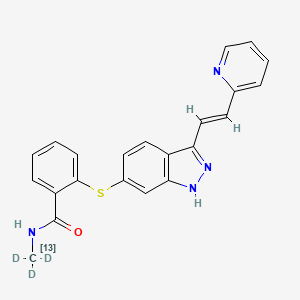

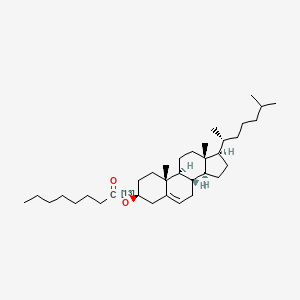

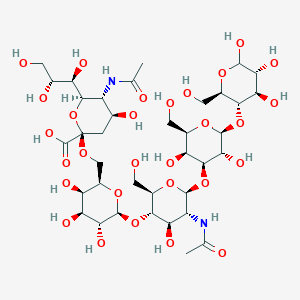
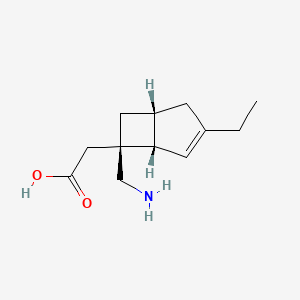
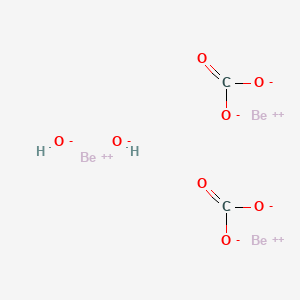

![1-(2-chloropyridin-3-yl)-5-methyl-4-iodo-1H-[1,2,3]triazole](/img/structure/B1503793.png)
